molecular formula C10H3F15O2 B1597908 Vinyl perfluorooctanoate CAS No. 307-93-7

Vinyl perfluorooctanoate

Cat. No. B1597908
CAS RN: 307-93-7
M. Wt: 440.1 g/mol
InChI Key: UCRSPYLHWASUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinyl perfluorooctanoate is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The Vinyl perfluorooctanoate molecule contains a total of 29 bonds. There are 26 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 ester .


Chemical Reactions Analysis

Perfluorooctanoic acid (PFOA), a related compound, has been studied for its degradation processes . The breakdown of PFOA indicates the cleavage of the perfluorocarbon chain and the release of CF2 units, suggesting a transformation or degradation of the original compound into smaller acids .

Scientific Research Applications

Fluorosurfactants and Polymer Synthesis

Vinyl perfluorooctanoate serves as a critical precursor in the development of fluorinated surfactants and copolymers, offering unique properties due to its fluorine content. G. Kostov et al. (2011) synthesized poly(vinylidene fluoride-co-3,3,3-trifluoropropene)-b-oligo(vinyl alcohol) block copolymers, exploring their potential as nonpersistent fluorosurfactants through radical polymerization controlled by xanthate. This synthesis highlights the utility of vinyl perfluorooctanoate derivatives in creating surfactants with potentially reduced environmental persistence compared to traditional fluorosurfactants like perfluorooctanesulfonate (PFOS) and perfluorooctanoic acid (PFOA), which pose significant environmental and health risks due to their persistence and bioaccumulation (G. Kostov et al., 2011).

Environmental Concerns and Alternatives

The environmental impact of polyfluorinated compounds, including derivatives of vinyl perfluorooctanoate, has been a growing concern. A. Lindstrom, M. Strynar, and E. L. Libelo (2011) discussed the ubiquity, potential toxicity, and persistent nature of polyfluorinated compounds such as PFOS and PFOA. Their work underscores the necessity for developing non-bioaccumulative alternatives that maintain the useful properties of these substances without their environmental and health drawbacks. The synthesis of less persistent fluorosurfactants represents a promising direction in addressing these concerns, providing materials with similar utility but reduced environmental impact (A. Lindstrom et al., 2011).

Advances in Polymer Technology

The development of degradable vinyl polymers, as discussed by V. Delplace and J. Nicolas (2015), offers an innovative approach to overcoming the challenges posed by the persistent nature of traditional fluorinated polymers. By designing vinyl polymers that can degrade under certain conditions, researchers can mitigate the environmental impact of these materials while expanding their applications in biomedical and environmental fields. This approach aligns with the broader goal of sustainable polymer science, seeking to balance functionality with environmental stewardship (V. Delplace & J. Nicolas, 2015).

Safety And Hazards

Vinyl perfluorooctanoate is intended for R&D use only . It is not for medicinal, household, or other use . The safety data sheet suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

The future directions of Vinyl perfluorooctanoate and related compounds are focused on understanding their environmental impact and developing safer alternatives . There is also a focus on improving the treatment processes of these compounds in water .

properties

IUPAC Name

ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F15O2/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRSPYLHWASUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380766
Record name Ethenyl perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl perfluorooctanoate

CAS RN

307-93-7
Record name Ethenyl perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl perfluorooctanoate
Reactant of Route 2
Reactant of Route 2
Vinyl perfluorooctanoate
Reactant of Route 3
Reactant of Route 3
Vinyl perfluorooctanoate
Reactant of Route 4
Reactant of Route 4
Vinyl perfluorooctanoate
Reactant of Route 5
Reactant of Route 5
Vinyl perfluorooctanoate
Reactant of Route 6
Vinyl perfluorooctanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.